5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylicacid
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Overview
Description
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H9FO3. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the fluorination of a benzopyran precursor. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired fluorinated product .
Industrial Production Methods
Industrial production of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-one.
Reduction: Formation of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-ol.
Substitution: Formation of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid or 5-amino-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.
Scientific Research Applications
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 5-hydroxy-7-methoxyflavanone
Uniqueness
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule in various research and industrial applications .
Biological Activity
5-Fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a fluorinated organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a benzopyran core with a carboxylic acid functional group and a fluorine atom at the fifth position, exhibits potential applications in medicinal chemistry and various scientific fields.
The molecular formula of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is C10H9FO3, with a molecular weight of approximately 196.17 g/mol. The synthesis typically involves the reaction of p-fluorophenol with 2,4-dibromo-butyric acid ethyl ester in the presence of sodium hydride at elevated temperatures, followed by purification steps to obtain the desired product.
The biological activity of this compound is largely influenced by its structural features. The presence of the fluorine atom enhances its binding affinity to specific proteins and enzymes, potentially increasing its efficacy in modulating biological pathways. Current research suggests that it interacts with various molecular targets, although detailed mechanisms are still under investigation.
Biological Activities
Research indicates that 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that related compounds within the benzopyran class possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications to the benzopyran core can enhance antimicrobial efficacy.
- Antifungal Properties : Similar compounds have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus, with some derivatives exhibiting higher potency than standard antifungal agents .
- Potential Anticancer Activity : Preliminary studies suggest that benzopyran derivatives may possess anticancer properties by inhibiting specific cancer cell lines. The exact pathways involved remain to be fully elucidated.
Table 1: Biological Activity Summary
Research Findings
A study on coumarin analogues highlighted that structural modifications significantly impact their antimicrobial activity. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing substitutions . The SAR studies reveal that the positioning of functional groups around the benzopyran core is crucial for optimizing biological activity.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13) |
InChI Key |
XWLVNEIFJXCWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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